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Compound of Interest

Compound Name: Eltoprazine

Cat. No.: B1219856

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltoprazine is a phenylpiperazine derivative with a notable pharmacological profile as a
serotonergic agent. This document provides a comprehensive technical overview of its
chemical structure and a detailed examination of its synthesis. Key synthetic methodologies
are presented, including experimental protocols and quantitative data, to serve as a valuable
resource for researchers and professionals in drug development and medicinal chemistry.

Chemical Structure

Eltoprazine, chemically known as 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine, is a
synthetic compound belonging to the phenylpiperazine class of drugs.[1][2] Its structure is
characterized by a piperazine ring linked to a 2,3-dihydro-1,4-benzodioxin moiety.

Structural Details
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Identifier Value

1-(2,3-dihydro-1,4-benzodioxin-5-

UPAC Name yl)piperazine[1][2]

CAS Number 98224-03-4[1]

Molecular Formula C12H16N202

Molecular Weight 220.27 g/mol

Canonical SMILES C1CN(CCN1)C2=C3C(=CC=C2)0CC03
InChl Key WVLHGCRWEHCIOT-UHFFFAOY SA-N

Synthesis of Eltoprazine

The synthesis of eltoprazine can be achieved through several routes, primarily involving the
formation of the arylpiperazine core. The most common strategies include the reaction of an
appropriate arylamine with a piperazine precursor or a palladium-catalyzed cross-coupling
reaction.

Synthetic Strategy 1: Nucleophilic Substitution

A prevalent method for the synthesis of arylpiperazines involves the reaction of an
appropriately substituted arylamine with bis(2-chloroethyl)amine hydrochloride. This approach,
while traditional, can sometimes be limited by long reaction times and lower yields.

Experimental Protocol:

A detailed experimental protocol for a closely related analogue, 1-(7-Chloro-2,3-dihydro-
benzodioxin-5-yl)-4-tertbutoxycarbonylpiperazine, is described by Rancati et al. (2008), which
can be adapted for the synthesis of eltoprazine. The key step involves the reaction of the
corresponding aminobenzodioxane with bis(2-chloroethyl)amine.

o Step 1: Formation of the Piperazine Ring: To a solution of 5-amino-2,3-dihydro-1,4-
benzodioxine in a suitable solvent such as ethyl acetate, finely ground bis(2-
chloroethyl)amine hydrochloride is added, followed by a base like basic alumina. The
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suspension is heated, typically at elevated temperatures (e.g., 160 °C), to facilitate the
cyclization reaction.

o Step 2: Work-up and Purification: After cooling, the reaction mixture is suspended in a
solvent like methanol and filtered. The filtrate is then concentrated, and the crude product is
purified using standard techniques such as column chromatography or recrystallization to
yield the desired 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine.

Synthetic Strategy 2: Palladium-Catalyzed Amination

A more modern and often higher-yielding approach is the Buchwald-Hartwig amination. This
palladium-catalyzed cross-coupling reaction involves the amination of an aryl halide (or triflate)
with piperazine.

Experimental Protocol:

o Step 1: Reaction Setup: In an inert atmosphere, a reaction vessel is charged with 5-bromo-
2,3-dihydro-1,4-benzodioxine, piperazine (or a protected piperazine derivative), a palladium
catalyst (e.g., Pdz(dba)s), a suitable phosphine ligand (e.g., BINAP), and a base (e.g.,
sodium tert-butoxide) in an anhydrous solvent (e.g., toluene or dioxane).

e Step 2: Reaction Execution: The reaction mixture is heated under reflux for a period
sufficient to ensure complete conversion, which is monitored by techniques like TLC or LC-
MS.

e Step 3: Work-up and Purification: Upon completion, the reaction is cooled, diluted with a
suitable solvent, and washed with water or brine. The organic layer is dried, concentrated,
and the resulting residue is purified by column chromatography to afford eltoprazine.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of arylpiperazines,
which can be considered representative for the synthesis of eltoprazine.
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Palladium-Catalyzed

Parameter Nucleophilic Substitution o
Amination
Typical Yield 20-40% 70-95%
Purity >95% (after purification) >98% (after purification)
Reaction Time 12-48 hours 2-12 hours

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of eltoprazine via the
palladium-catalyzed Buchwald-Hartwig amination, which is often the preferred modern route

due to its efficiency and higher yields.
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Caption: Buchwald-Hartwig synthesis of Eltoprazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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